molecular formula C18H28F3N2O6P B8055569 [(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-phosphonic acid mono(trifluoroacetate)

[(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-phosphonic acid mono(trifluoroacetate)

Cat. No.: B8055569
M. Wt: 456.4 g/mol
InChI Key: JDWCNCPWPLHFEX-XFULWGLBSA-N
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Description

W146 (trifluoroacetate salt) is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). It is known for its role in preventing ligand-induced receptor internalization and inhibiting the phosphorylation of ERK1 and Akt. The compound has a molecular formula of C16H27N2O4P • CF3COOH and a molecular weight of 456.4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of W146 (trifluoroacetate salt) involves the preparation of the phosphonic acid derivative followed by its conversion to the trifluoroacetate salt. The key steps include:

Industrial Production Methods

Industrial production of W146 (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

W146 (trifluoroacetate salt) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds. These products are often characterized by their unique chemical and physical properties .

Scientific Research Applications

W146 (trifluoroacetate salt) has a wide range of scientific research applications, including:

Mechanism of Action

W146 (trifluoroacetate salt) acts as an orthosteric antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). It binds to the receptor and prevents the physiological agonist sphingosine-1-phosphate from activating the receptor. This inhibition leads to a decrease in receptor internalization and downstream signaling pathways, such as the phosphorylation of ERK1 and Akt. The compound is linked to effects such as blood lymphopenia and lung edema in animal models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

W146 (trifluoroacetate salt) is unique due to its high selectivity for the sphingosine-1-phosphate receptor 1 (S1P1) over other receptor subtypes. This selectivity makes it a valuable tool for studying the specific role of S1P1 in various biological processes and for developing targeted therapeutic strategies .

Properties

IUPAC Name

[(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N2O4P.C2HF3O2/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;3-2(4,5)1(6)7/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);(H,6,7)/t15-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWCNCPWPLHFEX-XFULWGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28F3N2O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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